Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate
Brand Name: Vulcanchem
CAS No.: 478518-99-9
VCID: VC0118754
InChI: InChI=1S/2C6H13N.C6H13O9P.H2O/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;;2-,3-,4+,5-,6-;/m..1./s1/i;;6+1;
SMILES: C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O
Molecular Formula: C18H41N2O10P
Molecular Weight: 477.496

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate

CAS No.: 478518-99-9

Cat. No.: VC0118754

Molecular Formula: C18H41N2O10P

Molecular Weight: 477.496

* For research use only. Not for human or veterinary use.

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate - 478518-99-9

Specification

CAS No. 478518-99-9
Molecular Formula C18H41N2O10P
Molecular Weight 477.496
IUPAC Name cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate
Standard InChI InChI=1S/2C6H13N.C6H13O9P.H2O/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;;2-,3-,4+,5-,6-;/m..1./s1/i;;6+1;
Standard InChI Key PHGHUASQVVQLSG-MHXAVDDSSA-N
SMILES C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate is identified by the CAS Registry Number 478518-99-9. This compound is known by several names and synonyms in scientific literature, as presented in Table 1 .

Table 1: Nomenclature and Identifiers of the Compound

AspectIdentifier/Name
CAS Number478518-99-9
IUPAC Namecyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate
Common Nameα-D-Glucopyranose-1-13C 1-(Dihydrogen phosphate) Cyclohexanamine Monohydrate
Alternative Namesα-D-[1-13C]glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate
InChIKeyPHGHUASQVVQLSG-MHXAVDDSSA-N
PubChem Compound ID131879671

The naming conventions reflect both the chemical structure and the specific 13C labeling at position 1 of the glucose moiety, emphasizing its specialized nature as an isotopically labeled compound designed for research applications .

Structural Characteristics

This compound consists of a glucose unit with a phosphate group at position 1 (the anomeric carbon), where the carbon is specifically labeled with the 13C isotope. It exists as a salt with cyclohexanamine and includes one molecule of water (monohydrate). The stereochemistry of the glucose portion is specified by (2R,3R,4S,5S,6R), indicating the precise three-dimensional configuration of substituents at each chiral carbon .

The structural representation can be described using the following identifiers:

  • Standard InChI: InChI=1S/2C6H13N.C6H13O9P.H2O/c27-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h26H,1-5,7H2;2-10H,1H2,(H2,11,12,13);1H2/t;;2-,3-,4+,5-,6-;/m..1./s1/i;;6+1;

  • SMILES Notation: C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1C@HO)O.O

The compound's structure includes several key components:

  • A glucose moiety with 13C isotope at position 1

  • A phosphate group (-PO₄H₂) attached to the anomeric carbon

  • Cyclohexanamine as the counter-ion

  • One molecule of water of crystallization

The α-configuration at the anomeric carbon is significant, as it distinguishes this compound from the β-anomer, which would have different chemical and biological properties. This specific stereochemistry is crucial for its interactions with enzymes and other biological molecules in metabolic studies .

Physical and Chemical Properties

The physical and chemical properties of Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate are summarized in Table 2 .

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₄₁N₂O₁₀P
Molecular Weight477.496 g/mol
Physical StateSolid
SolubilityWater-soluble
Recommended Storage Temperature2-8°C or -20°C
Purity (Commercial)≥95%
Isotopic Enrichment≥98% atom% 13C

The compound is water-soluble, which is characteristic of phosphorylated carbohydrates. Based on information about similar compounds, its solubility in PBS (pH 7.2) is approximately 10 mg/ml . The high isotopic enrichment (≥98% atom% 13C) ensures reliable results in isotope tracing experiments, minimizing background interference from natural abundance 13C .

Applications in Research

Metabolic Studies

Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate serves as a valuable tool in metabolic research due to its 13C labeling. The compound enables precise tracking of carbon through metabolic pathways, particularly those involving glucose metabolism .

Key applications in metabolic studies include:

  • Tracing the fate of glucose carbon atoms through glycolysis, the pentose phosphate pathway, and other carbohydrate metabolic routes

  • Investigating metabolic flux through glucose-utilizing pathways

  • Studying the interconversion between glucose-1-phosphate and other phosphorylated sugars

  • Examining the incorporation of glucose-derived carbon into various cellular components

  • Measuring kinetics of enzymatic reactions involving glucose phosphates

The 13C labeling provides a distinct advantage over non-labeled compounds in these studies, as it allows for specific detection and quantification of metabolites derived from the labeled precursor, even in complex biological samples with numerous endogenous compounds .

Carbohydrate Metabolism Research

As a phosphorylated glucose derivative, this compound plays a significant role in research related to carbohydrate metabolism. Similar to α-D-Glucose-1,6-bisphosphate, which has been established as a cofactor for bacterial phosphopentomutase and used extensively in carbohydrate metabolism research, this 13C-labeled glucose-1-phosphate serves as a substrate or cofactor in various enzymatic reactions .

Specific research applications include:

  • Studies on the roles of glucose-1-phosphate in glycogen synthesis and degradation

  • Investigation of phosphoglucomutase function in converting glucose-1-phosphate to glucose-6-phosphate

  • Research on the regulation of carbohydrate metabolism in various tissues

  • Examination of bacterial carbohydrate metabolism, particularly in the context of potential antimicrobial targets

  • Exploration of metabolic disorders related to glucose metabolism

The availability of this high-purity, isotopically labeled compound has significantly contributed to advancing research on GH65 phosphorylases and facilitated the synthesis of diverse α-glucosides by these enzymes .

Isotopic Tracing Applications

The strategic 13C labeling at position 1 of the glucose moiety makes this compound especially valuable for isotopic tracing studies using techniques such as 13C-NMR spectroscopy and mass spectrometry .

Specific applications include:

  • Tracking the redistribution of carbon skeletons in metabolic networks

  • Measuring flux through specific biochemical reactions

  • Investigating the contribution of different metabolic pathways to the synthesis of cellular components

  • Studying the L-type pentose phosphate cycle and other carbohydrate metabolic pathways

  • Elucidating structures of metabolic intermediates in aqueous solution

These applications have been exemplified in studies such as the 13C-NMR investigation of intermediates in the L-type pentose phosphate cycle, where isotopically enriched analogues were used to make assignments to individual carbon atoms and establish the structures of major contributing forms in aqueous solution .

Analytical Methods and Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing 13C-labeled compounds like Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate. The 13C enrichment at position 1 provides enhanced sensitivity for NMR detection of this specific carbon .

For 13C-NMR analysis of this compound:

  • The sample is typically dissolved in deuterated solvents such as D₂O

  • Spectra are recorded with appropriate parameters to detect the enhanced signal from the 13C-labeled position

  • Chemical shifts provide information about the carbon's chemical environment

  • Coupling patterns reveal interactions with neighboring nuclei

  • Comparison with related compounds and reference standards aids in structural confirmation

Experimental conditions for 13C-NMR characterization often include:

  • Sample concentration of approximately 100 mM

  • Temperature control at 25°C

  • pH adjustment to 7.4

  • Chemical shift referencing to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)

These NMR techniques allow researchers to:

  • Confirm the structure and purity of the compound

  • Verify the position and enrichment of the 13C label

  • Monitor metabolic transformations in experimental systems

  • Study enzymatic reactions involving this compound

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